molecular formula C27H24N4O3 B14152063 N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide CAS No. 518349-33-2

N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide

Cat. No.: B14152063
CAS No.: 518349-33-2
M. Wt: 452.5 g/mol
InChI Key: KHHZWXULWWUCQF-UHFFFAOYSA-N
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Description

N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a carboxamide group, and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the diazotization of 2-methylphenylamine to form the diazonium salt, which is then coupled with 2-methyl-4-aminophenyl to form the azo compound. This intermediate is then reacted with furan-2-carboxylic acid and phenylglycine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include azoxy compounds, primary and secondary amines, and various substituted aromatic compounds .

Scientific Research Applications

N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biological probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its azo linkage.

Mechanism of Action

The mechanism of action of N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The azo linkage can undergo reduction in biological systems, leading to the formation of active amines that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azo compounds and carboxamides, such as:

Uniqueness

What sets N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide apart is its combination of a furan ring and an azo linkage, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

518349-33-2

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

N-[1-[2-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C27H24N4O3/c1-18-9-6-7-12-23(18)31-30-21-14-15-22(19(2)17-21)28-26(25(32)20-10-4-3-5-11-20)29-27(33)24-13-8-16-34-24/h3-17,26,28H,1-2H3,(H,29,33)

InChI Key

KHHZWXULWWUCQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C

Origin of Product

United States

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